tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical intermediate that can be utilized in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl compounds and their roles in synthesis, which can be extrapolated to understand the potential uses and characteristics of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.
Synthesis Analysis
The synthesis of related tert-butyl compounds often involves multi-step reactions with a focus on maintaining enantioselectivity and functional group compatibility. For instance, the enantioselective synthesis of a tert-butyl carbamate using iodolactamization as a key step suggests that similar strategies could be applied to the synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate . Additionally, the use of tert-butyl groups in the synthesis of benzothiazole derivatives indicates that tert-butyl groups can be important for the stability and reactivity of the intermediates .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be characterized using techniques such as NMR, IR, and X-ray crystallography. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and its crystal structure was determined, showing intermolecular interactions that stabilize the crystal lattice . These techniques could similarly be applied to determine the molecular structure of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, as seen with tert-butyl phenylazocarboxylates, which undergo reactions with aromatic amines, alcohols, and through radical pathways . These reactions could be relevant to the tert-butyl benzimidazole derivative , as the presence of the tert-butyl group may influence its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For instance, the thermal and crystallographic properties of tert-butyl benzodiazole derivatives have been studied, providing insights into their stability and behavior under various conditions . These properties are crucial for the handling and application of tert-butyl benzimidazole derivatives in synthetic processes.
Scientific Research Applications
- "tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate" : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .
- "tert-butyl (4-(bromomethyl)benzyl)carbamate" : This is another compound with a similar structure. It might have some applications in scientific research .
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tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .
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tert-butyl (4-(bromomethyl)benzyl)carbamate : This is another compound with a similar structure. It might have some applications in scientific research .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPRKXEVWZMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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